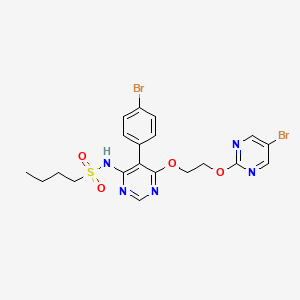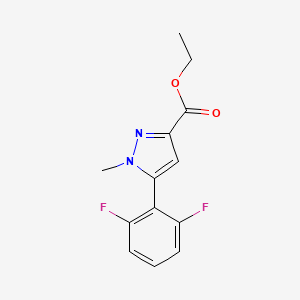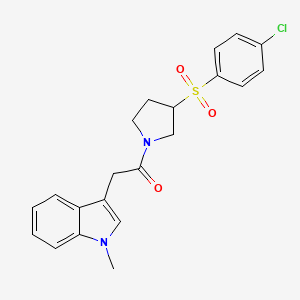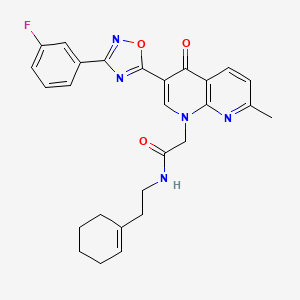
1-(2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(8-Methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride is a synthetic organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a chromenone moiety (8-methoxy-2-oxo-2H-chromen-3-yl) linked to a pyridinium ion through an oxoethyl bridge The chloride ion serves as the counterion to balance the positive charge on the pyridinium nitrogen
Preparation Methods
The synthesis of 1-(2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride typically involves a multi-step process:
Synthesis of 8-methoxy-2-oxo-2H-chromen-3-yl derivative: This step involves the preparation of the chromenone moiety through a series of reactions, such as the Pechmann condensation, which combines a phenol with a β-keto ester in the presence of an acid catalyst.
Formation of the oxoethyl bridge: The chromenone derivative is then reacted with an appropriate reagent, such as an α-haloketone, to introduce the oxoethyl bridge.
Quaternization of pyridine: The final step involves the reaction of the intermediate with pyridine to form the pyridinium salt. This is typically achieved by heating the intermediate with pyridine in the presence of a suitable solvent, followed by the addition of hydrochloric acid to form the chloride salt.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
1-(2-(8-Methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the chromenone ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenone moiety would yield quinone derivatives, while reduction of the pyridinium ion would yield the corresponding pyridine derivative.
Scientific Research Applications
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of pyridinium or chromenone pathways is beneficial.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers may study the biological activity of this compound to understand its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenone moiety may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar compounds to 1-(2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride include other pyridinium salts and chromenone derivatives. For example:
1-(2-(2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride: Lacks the methoxy group on the chromenone ring.
1-(2-(8-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride: Contains a hydroxy group instead of a methoxy group on the chromenone ring.
The presence of the methoxy group in this compound may confer unique properties, such as altered electronic effects or increased lipophilicity, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
8-methoxy-3-(2-pyridin-1-ium-1-ylacetyl)chromen-2-one;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NO4.ClH/c1-21-15-7-5-6-12-10-13(17(20)22-16(12)15)14(19)11-18-8-3-2-4-9-18;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHGZLJUTJJCOM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C[N+]3=CC=CC=C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2642621.png)
![3-[4-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2642625.png)



![N-(3,5-dimethylphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2642629.png)
![2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2642630.png)
![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B2642631.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2642632.png)
![2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B2642633.png)
![2-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2642635.png)


![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2642642.png)
